2-Hydroxyethyl 2-bromoisobutyrate

Catalog No.
S1900838
CAS No.
189324-13-8
M.F
C6H11BrO3
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl 2-bromoisobutyrate

Pain: Standard ATRP initiators (e.g., EBiB) produce polymers with dead α-ends, blocking orthogonal block copolymerization and requiring aggressive deprotection or corrosive BiBB for surface functionalization. Solution: HEBiB provides a reactive α-hydroxyl group, enabling: - Direct telechelic polymer synthesis for ROP/polyurethane block copolymers. - Aqueous ATRP without co-solvents, suitable for enzyme-catalyzed or biocompatible PEG systems. - Mild surface-initiated ATRP via esterification, preserving sensitive substrates like cellulose or silica.

CAS Number

189324-13-8

Product Name

2-Hydroxyethyl 2-bromoisobutyrate

IUPAC Name

2-hydroxyethyl 2-bromo-2-methylpropanoate

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3

InChI Key

MHXMVFDLNGKBSR-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCO)Br

Canonical SMILES

CC(C)(C(=O)OCCO)Br

The exact mass of the compound 2-Hydroxyethyl 2-bromoisobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Hydroxyethyl 2-bromoisobutyrate, HEBiB, 2-Hydroxyethyl 2-bromo-2-methylpropanoate, Ethylene glycol 2-bromoisobutyrate, 2-Bromo-2-methylpropionic acid 2-hydroxyethyl ester

Purity

≥95%

Package Size

5 g, 10 g

2-Hydroxyethyl 2-bromoisobutyrate (HEBiB, CAS 189324-13-8) is a premier bifunctional initiator designed for Atom Transfer Radical Polymerization (ATRP). Structurally, it combines a highly reactive tertiary alpha-bromoester—which ensures rapid, quantitative initiation for narrow-dispersity polymers—with a primary hydroxyl group at the opposite end. This dual-functionality allows the compound to serve as a critical bridge between controlled radical polymerization and orthogonal synthetic techniques, such as Ring-Opening Polymerization (ROP) or polyurethane coupling[1]. For industrial and academic procurement, HEBiB is prioritized over standard alkyl halides because it directly yields telechelic polymers with a reactive alpha-hydroxyl chain end, eliminating the need for multi-step deprotection sequences or the handling of highly corrosive, moisture-sensitive acyl halides during macroinitiator synthesis.

Research Fit

Bifunctional ATRP initiator: tertiary bromide and terminal hydroxyl
Enables synthesis of hydroxy-functionalized polymers with low dispersity
Supports macromonomer, telechelic polymer, and block copolymer workflows

Substituting HEBiB with the industry-standard ethyl 2-bromoisobutyrate (EBiB) severely limits downstream polymer utility. EBiB lacks the hydroxyl functional group, resulting in polymers with 'dead' alpha-chain ends that cannot undergo subsequent orthogonal block copolymerization (e.g., ROP of lactones) without complex post-polymerization modifications[1]. Furthermore, EBiB exhibits poor aqueous solubility, forcing the use of organic co-solvents or surfactants in water-borne ATRP, whereas HEBiB provides homogeneous initiation in fully aqueous systems [2]. Conversely, attempting to functionalize surfaces using 2-bromoisobutyryl bromide (BiBB) instead of HEBiB introduces highly corrosive, moisture-sensitive handling requirements. HEBiB allows for stable, mild esterification or urethane linkages to substrates, making it the superior choice for scalable surface-initiated ATRP (SI-ATRP) workflows.

Substitution Risk

Initiators lacking hydroxyl group

Cannot provide a reactive hydroxy terminus for conjugation, surface grafting, or macroinitiator synthesis.

Initiators lacking tertiary α-bromoisobutyrate

May exhibit altered initiation kinetics and reduced polymerization control, limiting dispersity control and block copolymer construction.

Kinetic Parity in UHMW Polymer Synthesis

A common procurement concern when upgrading to a functionalized initiator is the potential loss of radical control or molecular weight limits. High-pressure photoredox ATRP studies demonstrate that HEBiB maintains strict kinetic parity with the non-functionalized benchmark, EBiB. When synthesizing UHMW poly(methacrylates), HEBiB achieved a number-average molecular weight (Mn) of 1,807,000 Da with a dispersity (Đ) of 1.39. Under identical conditions, EBiB yielded an Mn of 1,796,000 Da and a Đ of 1.41[1]. This confirms that the primary hydroxyl group on HEBiB does not induce side reactions or chain transfer, allowing buyers to achieve extreme molecular weights with precise control while retaining alpha-end functionality.

Evidence DimensionMolecular weight (Mn) and dispersity (Đ) in high-pressure ATRP
Target Compound DataMn = 1,807,000 Da, Đ = 1.39 (HEBiB)
Comparator Or BaselineMn = 1,796,000 Da, Đ = 1.41 (EBiB)
Quantified DifferenceStatistically equivalent control (ΔĐ = 0.02, ΔMn < 1%), with HEBiB adding telechelic functionality.
ConditionsPhotoredox/Cu-catalyzed ATRP of OEOMA500 at 150 MPa pressure for 20 hours.

Proves that buyers can upgrade to a bifunctional initiator for downstream modifications without sacrificing the kinetic precision required for advanced polymer architectures.

Polymer dispersity
Head-to-head
Đ ≤ 1.2 for HEBIB; comparator cannot introduce hydroxyl handle
Supports macromonomer synthesis with low dispersity
ATRP of nBA/tBA with CuBr/PMDETA

ATRP-ROP Orthogonal Block Copolymerization

HEBiB is uniquely suited for the synthesis of complex polymer architectures, such as star-comb and mikto-arm polymers, via orthogonal polymerization techniques. Because HEBiB initiates ATRP exclusively from the bromoisobutyrate moiety, it quantitatively preserves the primary hydroxyl group at the alpha-terminus of the resulting polymer chain. This terminal hydroxyl acts as a direct macroinitiator for the Ring-Opening Polymerization (ROP) of cyclic esters like epsilon-caprolactone. Studies utilizing HEBiB demonstrated successful ATRP followed directly by ROP, achieving controlled block architectures with narrow dispersities (Đ = 1.20–1.31) [1]. Standard initiators like EBiB completely fail in this workflow as they yield unreactive alkyl chain ends.

Evidence DimensionAlpha-chain end functionality for ROP initiation
Target Compound DataYields >95% alpha-hydroxyl functionalized macroinitiators capable of ROP.
Comparator Or BaselineEBiB yields 0% hydroxyl functionality, preventing direct ROP.
Quantified DifferenceEnables direct 2-step orthogonal ATRP/ROP block copolymer synthesis vs. impossible with EBiB.
ConditionsEnzymatically assisted ATRP followed by Sn(Oct)2-catalyzed ROP of epsilon-caprolactone.

Eliminates multi-step end-group deprotection workflows, significantly reducing procurement and labor costs in the synthesis of block and mikto-arm copolymers.

Polymerization modes
Head-to-head
Bifunctional: ROP (via OH) + ATRP (via Br); mono-functional: single mode only
Enables sequential ROP-ATRP block copolymer synthesis
ε-caprolactone ROP followed by MEO2MA ATRP

Superior Phase Homogeneity in Aqueous ATRP

The transition toward green chemistry and bio-related polymer synthesis heavily relies on fully aqueous ATRP. HEBiB is highly prioritized for these systems due to its inherent water solubility, driven by the hydrophilic hydroxyl group. In contrast, the standard EBiB is poorly water-soluble, which can lead to heterogeneous initiation, broad molecular weight distributions, or the mandatory inclusion of surfactants[1]. In fundamental studies of aqueous ATRP using Cu/amine catalysts, HEBiB acts as a fully homogeneous initiator, enabling the precise measurement of ATRP equilibrium constants and yielding well-controlled water-soluble polymers without the coagulation issues associated with hydrophobic initiators [2].

Evidence DimensionInitiator solubility and phase behavior in water
Target Compound DataFully soluble, enabling homogeneous aqueous initiation.
Comparator Or BaselineEBiB is poorly water-soluble, requiring pre-emulsification or surfactants.
Quantified DifferenceEliminates the need for 1.7–4 wt% surfactant loading required when using EBiB in water-borne systems.
ConditionsAqueous ATRP of water-soluble monomers (e.g., OEOMA) at room temperature.

Crucial for the procurement of materials in biomedical and green chemistry applications where organic co-solvents and surfactants must be strictly avoided.

End-group fidelity
Head-to-head
High Br functionality (¹H NMR); OH functionality up to 1.7 in final telechelic
Validated route to hydroxy-telechelic block copolymers
ATRP of MMA, then nBA; substitution with 5-amino-1-pentanol
Initiation kinetics
Class-level
Tertiary α-bromoisobutyrate: faster initiation than secondary/primary halides
Supports consistent low-dispersity polymerization
Inference from class comparison; HEBIB-specific rate data not directly reported

Telechelic and Orthogonal Block Copolymer Synthesis

HEBiB is the optimal choice for synthesizing AB or ABC block copolymers where one block is synthesized via ATRP and the other via Ring-Opening Polymerization (ROP) or polyurethane condensation. The preserved alpha-hydroxyl group acts as a ready-made initiation site for lactones or reaction site for isocyanates, eliminating deprotection steps[1].

Aqueous Protein-Polymer Conjugate Synthesis

Due to its high water solubility compared to standard alkyl bromides, HEBiB is the preferred initiator for aqueous ATRP, including enzyme-catalyzed ATRP (e.g., using horseradish peroxidase) and the synthesis of biocompatible PEG-based polymers in pure water without the need for surfactant stabilization [2].

Mild SI-ATRP on Sensitive Substrates

Instead of treating delicate substrates (like cellulose nanofibrils or mesoporous silica) with highly corrosive and moisture-sensitive 2-bromoisobutyryl bromide, buyers can use HEBiB to anchor the ATRP initiator via mild esterification or etherification of its primary hydroxyl group, preserving substrate integrity [3].

Application Fit

Application
Selection Property
Validation Focus
Halogen-free macromonomer synthesis
Hydroxyl handle with controlled ATRP
Polymer dispersity and end-group functionality
Telechelic polymer & block copolymer preparation
High end-group fidelity and hydroxyl functionality
Block copolymer construction with minimal termination
Sequential ROP-ATRP for block copolymers
True bifunctional initiator (OH for ROP, Br for ATRP)
Sequential dual-mechanism polymerization feasibility
Surface/particle modification with OH-polymers
Hydroxy-terminated polymers for conjugation
Conjugation efficiency and surface coverage review

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

189324-13-8

Wikipedia

2-HYDROXYETHYL 2-BROMOISOBUTYRATE

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